molecular formula C25H28O4 B1609363 1,3-Benzenediol, 5-(7-((2E)-3,7-dimethyl-2,6-octadienyl)-6-methoxy-2-benzofuranyl)- CAS No. 79295-49-1

1,3-Benzenediol, 5-(7-((2E)-3,7-dimethyl-2,6-octadienyl)-6-methoxy-2-benzofuranyl)-

Cat. No. B1609363
CAS RN: 79295-49-1
M. Wt: 392.5 g/mol
InChI Key: OZLRLDMVAJOIKX-CAOOACKPSA-N
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Description

This compound, also known as 5-{7-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-6-hydroxy-1-benzofuran-2-yl}-1,3-benzenediol, has a molecular formula of C24H26O4 . It is a derivative of 1,3-Benzenediol, which is a phenolic compound and an organic compound with the formula C6H4(OH)2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1,3-Benzenediol core with a complex side chain. The average mass of the molecule is 378.461 Da and the monoisotopic mass is 378.183105 Da .

Scientific Research Applications

  • Antitumor Activity : A study found that geranyl phenyl ethers, including compounds related to 1,3-Benzenediol, exhibited growth inhibitory effects against tumor cell lines, suggesting potential in cancer treatment (Oh, Hyun-Ju et al., 2002).

  • Antimicrobial and Molluscicidal Activity : Another research indicated that certain prenylated benzoic acid derivatives, related to the chemical , displayed significant antibacterial activities (Orjala, J. et al., 1993).

  • Role in Chemical Synthesis : Studies have shown the involvement of similar compounds in various chemical reactions and syntheses, demonstrating its utility in the field of organic chemistry (Engler, T. et al., 1998); (Uyehara, T. et al., 1992).

  • Anti-Inflammatory Properties : A study identified compounds structurally related to 1,3-Benzenediol with potent anti-inflammatory activity, which could be beneficial in developing new anti-inflammatory drugs (Chen, Yu-Chang et al., 2013).

  • Applications in Corrosion Inhibition : Research into compounds structurally related to 1,3-Benzenediol has demonstrated their effectiveness as corrosion inhibitors, suggesting potential industrial applications (Chafiq, M. et al., 2020).

properties

IUPAC Name

5-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methoxy-1-benzofuran-2-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O4/c1-16(2)6-5-7-17(3)8-10-22-23(28-4)11-9-18-14-24(29-25(18)22)19-12-20(26)15-21(27)13-19/h6,8-9,11-15,26-27H,5,7,10H2,1-4H3/b17-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLRLDMVAJOIKX-CAOOACKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC2=C1OC(=C2)C3=CC(=CC(=C3)O)O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC2=C1OC(=C2)C3=CC(=CC(=C3)O)O)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzenediol, 5-(7-((2E)-3,7-dimethyl-2,6-octadienyl)-6-methoxy-2-benzofuranyl)-

CAS RN

79295-49-1
Record name 1,3-Benzenediol, 5-(7-((2E)-3,7-dimethyl-2,6-octadienyl)-6-methoxy-2-benzofuranyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079295491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzenediol, 5-(7-((2E)-3,7-dimethyl-2,6-octadienyl)-6-methoxy-2-benzofuranyl)-
Reactant of Route 2
1,3-Benzenediol, 5-(7-((2E)-3,7-dimethyl-2,6-octadienyl)-6-methoxy-2-benzofuranyl)-
Reactant of Route 3
1,3-Benzenediol, 5-(7-((2E)-3,7-dimethyl-2,6-octadienyl)-6-methoxy-2-benzofuranyl)-
Reactant of Route 4
1,3-Benzenediol, 5-(7-((2E)-3,7-dimethyl-2,6-octadienyl)-6-methoxy-2-benzofuranyl)-
Reactant of Route 5
1,3-Benzenediol, 5-(7-((2E)-3,7-dimethyl-2,6-octadienyl)-6-methoxy-2-benzofuranyl)-
Reactant of Route 6
1,3-Benzenediol, 5-(7-((2E)-3,7-dimethyl-2,6-octadienyl)-6-methoxy-2-benzofuranyl)-

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